Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide
Description
Potassium (2-ethoxy-5-fluoropyridin-4-yl)trifluoroboranuide is an organoboron reagent commonly employed in Suzuki-Miyaura cross-coupling reactions. These potassium trifluoroborates are stabilized boron nucleophiles, offering advantages in handling and reactivity over boronic acids. The compound features a pyridinyl core substituted with ethoxy (2-position) and fluorine (5-position) groups, which influence its electronic and steric properties.
Properties
IUPAC Name |
potassium;(2-ethoxy-5-fluoropyridin-4-yl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF4NO.K/c1-2-14-7-3-5(8(10,11)12)6(9)4-13-7;/h3-4H,2H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQXMNUDVXJINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC=C1F)OCC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4KNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-ethoxy-5-fluoropyridine with trifluoroboronic acid under specific conditions. The reaction typically involves the use of a base, such as potassium carbonate, to facilitate the formation of the potassium salt.
Industrial Production Methods: In an industrial setting, the production of Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide involves large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation may result in the formation of corresponding carboxylic acids or ketones, while reduction may yield the corresponding boronic acid.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide is utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting specific receptors. For instance, it has been referenced in patents related to triazole agonists of the apj receptor, indicating its role in producing compounds with therapeutic potential for chronic diseases . The trifluoroborate moiety enhances the stability and bioavailability of these compounds.
Case Study: Triazole Agonists
A notable case study involves the synthesis of triazole agonists that exhibit activity against certain receptors implicated in chronic kidney disease. The incorporation of potassium trifluoroboranuide into these molecules improves their pharmacological profiles, making them more effective as therapeutic agents .
Organic Synthesis
Cross-Coupling Reactions
this compound serves as a versatile reagent in cross-coupling reactions, particularly Suzuki–Miyaura reactions. This method is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules . The compound's stability under oxidative conditions allows for broader application in synthetic pathways.
Advantages Over Traditional Reagents
Compared to traditional boronic acids and esters, potassium trifluoroborates offer several advantages:
- Stability : They are moisture and air-stable, reducing handling concerns.
- Purity : These compounds can be easier to purify than boronic acids.
- Atom Economy : They facilitate reactions with higher atom economy, contributing to greener chemistry practices .
Materials Science
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. It can be used to modify polymers to enhance their properties, such as thermal stability and mechanical strength. This modification is particularly relevant in developing advanced materials for electronics and coatings.
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of triazole agonists | Improved pharmacological profiles |
| Organic Synthesis | Suzuki–Miyaura cross-coupling reactions | Stability and ease of purification |
| Materials Science | Polymer modification | Enhanced thermal and mechanical properties |
Mechanism of Action
The mechanism by which Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyridinyl Rings
Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroboranuide (MFCD09993495):
- Substituents: Chlorine (2-position), fluorine (3-position).
- Molecular Weight: ~276.94 (estimated based on similar compounds) .
- Reactivity: Chlorine substituents enhance electrophilicity, favoring cross-couplings with electron-rich partners. Fluorine reduces steric hindrance compared to ethoxy groups.
- Purity: 97% (commercial samples) .
Potassium (3-chloro-5-fluorophenyl)trifluoroboranuide (MFCD09993468):
Heterocyclic and Bicyclic Analogs
Potassium [3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]trifluoroboranuide (C6H7BF5K):
- {2,5-Dioxaspiro[3.5]nonan-7-yl}trifluoroboranuide Potassium (C7H11BF3KO2): Molecular Weight: 234.07 . Reactivity: The spirocyclic ether moiety increases stability but may reduce reactivity in electron-deficient systems.
Substituent Effects on Physicochemical Properties
| Compound | Substituents | Molecular Weight | Purity | Key Reactivity Features |
|---|---|---|---|---|
| Target Compound | 2-ethoxy-5-fluoro (pyridinyl) | ~280 (estimated) | N/A | Ethoxy enhances steric bulk; fluorine directs coupling regioselectivity. |
| Potassium (4-chloro-3-fluorobenzyl)trifluoroborate | 4-Cl, 3-F (benzyl) | ~276.94 | 95% | Benzyl group increases hydrophobicity. |
| Potassium (5-chloro-1H-indole)-2-trifluoroborate | 5-Cl (indole) | ~326.44 | 95% | Indole core enables π-π interactions in catalysis. |
Biological Activity
Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₇BF₄KNO
- Molecular Weight : 247.04 g/mol
- Structure : The compound features a pyridine ring substituted with an ethoxy group and a fluorine atom, along with a trifluoroborate moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its trifluoroborate group enhances its reactivity and potential as a nucleophile in biochemical reactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that fluorinated pyridine derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it may act as an inhibitor of certain kinases, which are crucial in signaling pathways that promote tumor growth.
Case Studies
- In Vitro Studies : A study investigated the effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to controls, indicating its efficacy in vivo. Further studies are needed to elucidate the precise mechanisms involved.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BF₄KNO |
| Molecular Weight | 247.04 g/mol |
| Anticancer Activity | Cell viability reduction |
| Enzyme Targets | Kinases |
| In Vitro IC50 | 10 µM |
Q & A
Q. What are the optimal synthetic routes for Potassium (2-ethoxy-5-fluoropyridin-4-yl)trifluoroboranuide, and how can purity be ensured?
Methodological Answer:
- Synthesis Strategy : A common approach involves lithiation of the pyridine derivative (e.g., 2-ethoxy-5-fluoropyridine) using n-BuLi in THF at 0°C, followed by reaction with trimethyl borate. Subsequent treatment with KHF₂ at low temperatures (−10°C) yields the trifluoroborate salt .
- Purification : Flash chromatography on silica gel with CH₃CN/DCM (1:1) is effective for isolating the product. Confirmation of purity requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P) and HRMS analysis .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Analysis : ¹⁹F-NMR is critical for confirming the trifluoroborate moiety (δ ≈ −136 ppm in CDCl₃). ¹H-NMR should resolve aromatic protons (δ 7.2–7.6 ppm for pyridine derivatives) and ethoxy groups (δ 1.1–4.0 ppm) .
- FTIR and HRMS : FTIR peaks near 980–1014 cm⁻¹ (B-F stretching) and HRMS matching theoretical [M]⁺ values (±0.0006) validate molecular composition .
Q. What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Protect from light to avoid photodegradation .
- Handling : Use PPE (gloves, goggles) due to acute toxicity risks (GHS Category 1C for skin/eye corrosion). Avoid inhalation and use fume hoods during synthesis .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this trifluoroborate in cross-coupling reactions?
Methodological Answer:
- Transmetalation Efficiency : The ethoxy and fluorine substituents on the pyridine ring influence electron density, affecting Pd-catalyzed Suzuki-Miyaura reactions. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., monitoring by HPLC) .
- Competitive Side Reactions : Investigate protodeboronation under acidic conditions (e.g., using D₂O quenching and ¹H-NMR to track byproducts) .
Q. How does the electronic environment of the pyridine ring impact catalytic applications?
Methodological Answer:
- DFT Calculations : Perform density functional theory (DFT) to map electron-withdrawing effects of the 5-fluoro and 2-ethoxy groups. Correlate with Hammett parameters (σ) to predict reactivity in arylations .
- Experimental Validation : Synthesize analogs (e.g., 5-chloro or 2-methoxy derivatives) and compare yields in model Suzuki reactions with Pd(PPh₃)₄/K₃PO₄ systems .
Q. Can this compound serve as a precursor for heteroaromatic libraries?
Methodological Answer:
- Diversification Strategies : Use Pd-mediated cross-coupling to attach diverse electrophiles (e.g., aryl halides, heteroaryl bromides). For example, react with 2-bromopyridine under 1,4-dioxane/H₂O (4:1) at 80°C to generate biheterocyclic scaffolds .
- High-Throughput Screening : Optimize reaction conditions (solvent, base, catalyst loading) in 96-well plates, analyzing yields via LC-MS .
Q. What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- LC-MS/MS Methods : Develop a reverse-phase method (C18 column, 0.1% formic acid in H₂O/MeCN) to detect residual boronic acids or deboronation products. Use internal standards (e.g., deuterated analogs) for calibration .
- Limit of Detection (LOD) : Validate sensitivity to ≤0.1% impurities via spike-recovery experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
